3-Cyano-2-formylbenzoic acid (CAS 1289086-43-6) is a highly functionalized aromatic building block characterized by an ortho-formyl/carboxyl motif paired with a cyano group at the 3-position . This specific trifunctional arrangement makes it a privileged precursor for the synthesis of complex isoindolinones, phthalides, and isobenzofuranones via tandem condensation-lactamization or multicomponent reactions [1]. In pharmaceutical procurement and process chemistry, this compound is prioritized for its ability to generate 4-substituted isoindolinone cores, where the cyano handle allows for critical late-stage diversification into aminomethyl, amide, or tetrazole pharmacophores without requiring additional cross-coupling steps .
Substituting 3-cyano-2-formylbenzoic acid with its regioisomer, 5-cyano-2-formylbenzoic acid, or the unsubstituted baseline, 2-formylbenzoic acid, results in fundamental synthetic failure for specific target profiles . Utilizing the 5-cyano regioisomer shifts the functionalization to the 6-position of the resulting isoindolinone, entirely altering the spatial geometry and receptor-binding profile of the downstream active pharmaceutical ingredient [1]. Furthermore, substituting with the unsubstituted 2-formylbenzoic acid yields a bare heterocyclic core, stripping the synthetic route of the cyano handle required for essential post-cyclization modifications . Consequently, procurement must specify the exact 3-cyano-2-formyl arrangement to preserve both the regiochemical integrity and the diversification potential of the final scaffold [1].
In the synthesis of functionalized heterocycles, the position of the cyano group dictates the substitution pattern of the final core. 3-Cyano-2-formylbenzoic acid exclusively yields 4-substituted isoindolinones or phthalides, whereas its regioisomer, 5-cyano-2-formylbenzoic acid, yields 6-substituted derivatives . This 100% shift in regiochemical outcome means the two isomers are completely non-interchangeable for target-directed drug synthesis [1].
| Evidence Dimension | Downstream substitution pattern |
| Target Compound Data | Yields 4-substituted isoindolinones/phthalides |
| Comparator Or Baseline | 5-Cyano-2-formylbenzoic acid yields 6-substituted isoindolinones/phthalides |
| Quantified Difference | 100% shift in regiochemical outcome (C4 vs C6 substitution) |
| Conditions | Tandem condensation-lactamization reactions |
Procurement of the exact 3-cyano regioisomer is mandatory to achieve the correct spatial orientation of the cyano-derived pharmacophore in the final drug candidate.
When late-stage cross-coupling is not required, using the non-brominated parent compound (MW = 175.14 g/mol) provides distinct advantages over employing halogenated analogs like 6-bromo-3-cyano-2-formylbenzoic acid (MW = 254.04 g/mol) . The target compound eliminates the heavy bromine atom, resulting in a ~31% reduction in molecular weight . This significantly improves atom economy during library synthesis and prevents unnecessary inflation of the final molecule's lipophilicity and mass [1].
| Evidence Dimension | Molecular Weight and Halogen Burden |
| Target Compound Data | MW = 175.14 g/mol (Halogen-free) |
| Comparator Or Baseline | 6-Bromo-3-cyano-2-formylbenzoic acid (MW = 254.04 g/mol) |
| Quantified Difference | 31% reduction in molecular weight (~78.9 g/mol difference) |
| Conditions | Precursor selection for target molecules not requiring late-stage Suzuki-Miyaura cross-coupling |
Selecting the halogen-free target compound significantly improves atom economy and avoids unnecessary molecular weight bloat in early-stage drug discovery programs.
Compared to the unsubstituted baseline 2-formylbenzoic acid, which yields an inert heterocyclic core, 3-cyano-2-formylbenzoic acid provides a highly reactive cyano handle post-cyclization . This allows for orthogonal modifications, such as reduction to an aminomethyl group or hydrolysis to an amide, providing at least one additional reactive site for diversification [1]. This capability is essential for generating diverse, highly functionalized compound libraries from a single advanced intermediate .
| Evidence Dimension | Reactive handles for post-cyclization modification |
| Target Compound Data | Retains 1 highly reactive 3-cyano group post-cyclization |
| Comparator Or Baseline | 2-Formylbenzoic acid yields an unfunctionalized core |
| Quantified Difference | Provides 1 additional orthogonal reactive site |
| Conditions | Post-cyclization functionalization (e.g., reduction or hydrolysis) |
The presence of the cyano group justifies the procurement of this specific building block by enabling the synthesis of diverse compound libraries from a single intermediate.
The compound is a highly effective starting material for drug discovery programs targeting 4-substituted isoindolinones, where the 3-cyano group dictates the correct regiochemistry of the final active pharmaceutical ingredient .
Following tandem lactamization, the retained cyano group can be selectively reduced to an aminomethyl moiety, making this compound crucial for synthesizing basic, nitrogen-containing pharmacophores with improved aqueous solubility [1].
For combinatorial chemistry programs that do not require heavy halogen handles for cross-coupling, this compound provides a lightweight, highly functionalized scaffold, maximizing ligand efficiency in early-stage hit-to-lead optimization .